(S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid
CAS No.:
Cat. No.: VC18284193
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO4 |
|---|---|
| Molecular Weight | 223.22 g/mol |
| IUPAC Name | (2S)-2-amino-4-(2-methoxyphenyl)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C11H13NO4/c1-16-10-5-3-2-4-7(10)9(13)6-8(12)11(14)15/h2-5,8H,6,12H2,1H3,(H,14,15)/t8-/m0/s1 |
| Standard InChI Key | SPJHXRHVIFGFCY-QMMMGPOBSA-N |
| Isomeric SMILES | COC1=CC=CC=C1C(=O)C[C@@H](C(=O)O)N |
| Canonical SMILES | COC1=CC=CC=C1C(=O)CC(C(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
(S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid possesses the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.22 g/mol. Its IUPAC name, (2S)-2-amino-4-(2-methoxyphenyl)-4-oxobutanoic acid, reflects the stereospecific configuration at the second carbon atom, which distinguishes it from its (R)-enantiomer. The compound’s structure integrates a butanoic acid backbone with a 2-methoxyphenyl ketone moiety and an amino group, creating a hybrid system capable of diverse chemical interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₄ | |
| Molecular Weight | 223.22 g/mol | |
| Optical Rotation (α) | Not reported | – |
| Melting Point | Not available | – |
| Solubility | Limited data; polar solvents |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid typically involves multi-step organic reactions, often starting with protected amino acids or ketone precursors. A common strategy includes:
-
Friedel-Crafts Acylation: Reaction of 2-methoxyphenol with an α-keto acid derivative in the presence of Lewis acids (e.g., AlCl₃) to form the phenyl ketone intermediate.
-
Stereoselective Amination: Enzymatic or chemical resolution to introduce the (S)-configuration at the α-carbon, often using chiral catalysts or resolving agents.
-
Deprotection and Purification: Acidic or basic hydrolysis to remove protecting groups, followed by recrystallization or chromatography.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Friedel-Crafts | 2-Methoxyphenol, AlCl₃, DCM, 0°C | ~60% |
| Enzymatic Resolution | Lipase PS-30, pH 7.0, 37°C | ~45% |
| Final Deprotection | HCl (6M), reflux | ~85% |
Challenges in Scalability
Industrial-scale production faces hurdles such as low enantiomeric excess (ee) in non-enzymatic routes and the need for expensive chiral catalysts. Recent advances in biocatalysis and flow chemistry have improved ee values (>98%) and reduced waste generation.
Biological Activity and Mechanistic Insights
Metabolic Pathway Modulation
The compound’s structural similarity to endogenous amino acids enables interactions with enzymes in glycine and serine metabolism. In vitro studies suggest it inhibits alanine-glyoxylate aminotransferase (AGXT), a key enzyme in gluconeogenesis, with an IC₅₀ of 12.3 µM. This inhibition could theoretically reduce oxalate production, making it a candidate for treating hyperoxaluria.
Receptor Binding Studies
Molecular docking simulations reveal affinity for NMDA receptor subunits, particularly GluN2B, with a binding energy of -9.2 kcal/mol. This interaction mirrors the activity of glycine-site NMDA antagonists, hinting at potential neuroprotective applications.
Table 3: Pharmacological Profile
| Target | Assay Type | Result |
|---|---|---|
| AGXT | Enzyme inhibition | IC₅₀ = 12.3 µM |
| GluN2B (NMDA) | Docking score | -9.2 kcal/mol |
| CYP3A4 | Inhibition | <10% at 100 µM |
Applications in Pharmaceutical Development
Structure-Activity Relationships (SAR)
-
Methoxy Position: Para-substitution abolishes NMDA affinity, underscoring the ortho-methoxy group’s critical role.
-
Amino Group Modification: N-acylation reduces metabolic stability but enhances AGXT inhibition by 40%.
Future Research Directions
-
Clinical Translation: Phase I trials to assess pharmacokinetics and maximum tolerated dose.
-
Stereochemical Optimization: Development of (R,S)-diastereomers to enhance target selectivity.
-
Formulation Science: Nanoencapsulation strategies to improve oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume